Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It acts as an inhibitor for various enzymes and receptors, making it useful in studying biological pathways and disease mechanisms.
Material Sciences: The compound’s unique structure allows for applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of these targets and affecting various biological pathways . For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and proliferative signaling pathways .
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with beneficial properties as antimetabolites in purine biochemical reactions.
1,2,4-Triazole Derivatives: These compounds have shown significant cytotoxic effects against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Biological Activity
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine core and a pyridine substituent. Its molecular formula is C13H14N4O2, and it has a molecular weight of approximately 258.28 g/mol. The presence of the ethyl ester group enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. This compound has shown promising activity against various bacterial strains. For instance, a study reported that related compounds exhibited minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's antiviral properties have also been investigated. A derivative of this compound was evaluated for its ability to inhibit the influenza virus polymerase complex. It demonstrated significant antiviral activity with an effective concentration (EC50) ranging from 7 to 25 µM without cytotoxic effects at concentrations up to 250 µM . This suggests that the compound may disrupt viral replication by targeting essential viral proteins.
Antitubercular Activity
Another area of research involves the evaluation of this compound against Mycobacterium tuberculosis. Preliminary results indicated that similar triazolo-pyrimidine derivatives had IC50 values between 1.35 and 2.18 µM against M. tuberculosis H37Ra . This positions the compound as a candidate for further development in anti-tubercular therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings include:
- Pyridine Substitution : The presence of the pyridine ring enhances interaction with biological targets due to its electron-withdrawing nature.
- Dimethyl Groups : The dimethyl substitutions at positions 5 and 7 contribute to increased lipophilicity and improved binding affinity to target enzymes or receptors.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : One study synthesized various derivatives of triazolo-pyrimidines and tested them against multiple pathogens. The most active compounds were identified based on their MIC values and further evaluated for cytotoxicity .
- Docking Studies : Molecular docking studies have been employed to predict binding modes and affinities for viral polymerase targets. These studies suggest that modifications can enhance binding interactions significantly .
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
WCXWSUZEVIFCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1C)C |
Origin of Product |
United States |
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